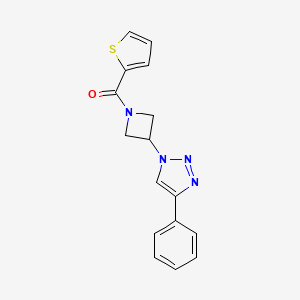
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H14N4OS and its molecular weight is 310.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the field of chemistry has focused extensively on the synthesis and characterization of compounds with complex structures, such as triazoles, azetidinones, and their derivatives. For example, the synthesis of 1,2,4-triazole and triazolidin derivatives has been explored, highlighting methods for creating compounds with potential biological activities (Abosadiya et al., 2018). These methods involve reactions that yield high-purity products, which are then characterized using techniques like FT-IR, NMR spectroscopy, and X-ray crystallography to elucidate their structure.
Molecular Docking and Biological Activities
Molecular docking studies play a crucial role in understanding the interaction between synthesized compounds and biological targets. For instance, Shahana and Yardily (2020) synthesized novel compounds and characterized them using various spectroscopic techniques. They conducted molecular docking studies to explore the antibacterial activity of these compounds, demonstrating the potential of synthesized chemicals in combating microbial infections (Shahana & Yardily, 2020).
Anticoronavirus and Antitumoral Activities
The exploration of compounds for antiviral and antitumoral activities is another significant area of research. Jilloju et al. (2021) investigated a series of derivatives for their in vitro anticoronavirus and antitumoral activities. This study emphasizes the importance of structural variations in tuning biological properties towards specific therapeutic goals (Jilloju et al., 2021).
Liquid Crystal Properties and Electrochemistry
Compounds incorporating triazolyl groups have also been investigated for their liquid crystal properties and electrochemical behaviors. Zhao et al. (2013) synthesized a series of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, demonstrating their potential in materials science due to their unique liquid crystal behaviors and reversible oxidation waves, indicative of their electrochemical activity (Zhao et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(15-7-4-8-22-15)19-9-13(10-19)20-11-14(17-18-20)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFKPVQZEUPCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(cyclohexanecarbonylamino)naphthalen-2-yl]cyclohexanecarboxamide](/img/structure/B2548131.png)
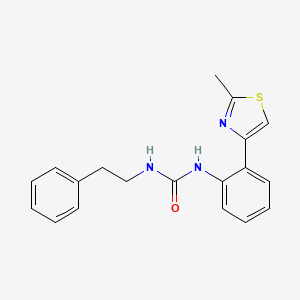
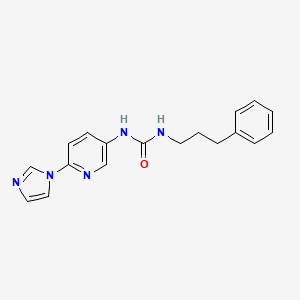
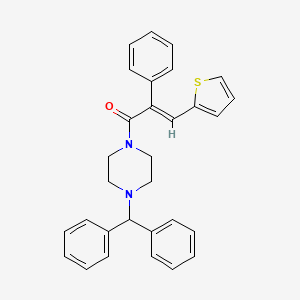

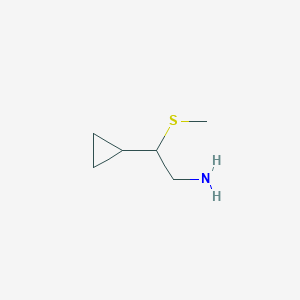
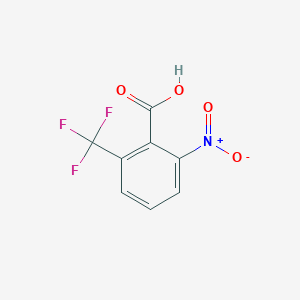
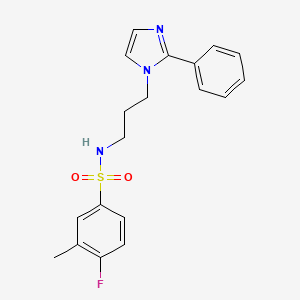

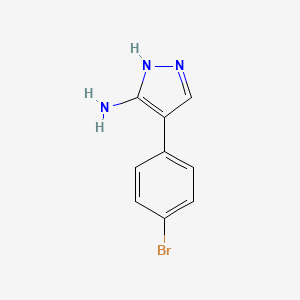
![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)
![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)
